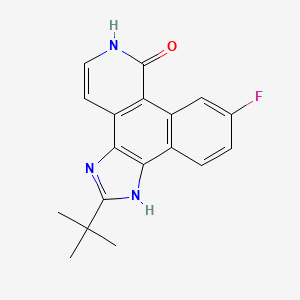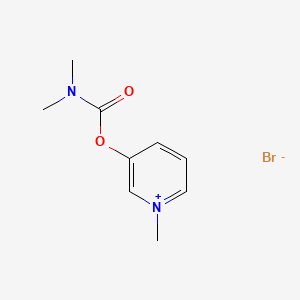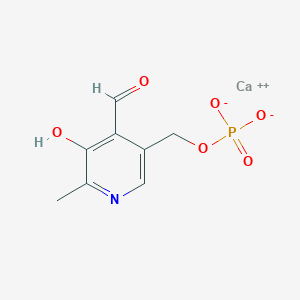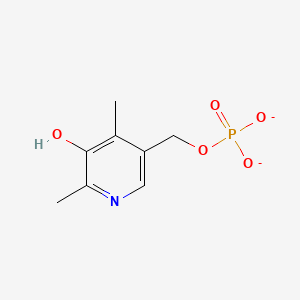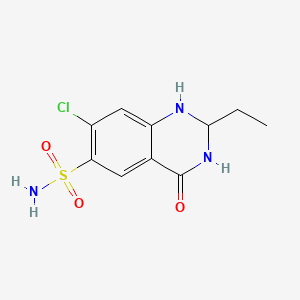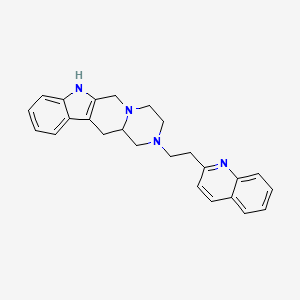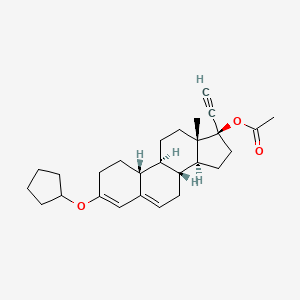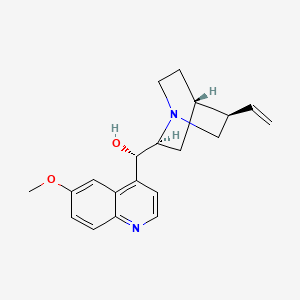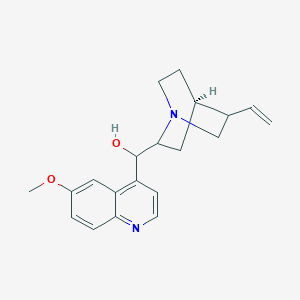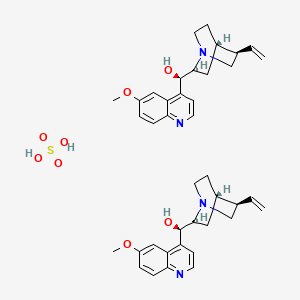![molecular formula C17H15NO4 B1680026 (3Z)-3-[(4-hydroxyphenyl)methylidene]-5,6-dimethoxy-1H-indol-2-one CAS No. 269730-03-2](/img/structure/B1680026.png)
(3Z)-3-[(4-hydroxyphenyl)methylidene]-5,6-dimethoxy-1H-indol-2-one
Overview
Description
The compound is a derivative of indole, which is a heterocyclic aromatic organic compound. It has a bicyclic structure, consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring . Indole derivatives are widely distributed in the natural world and can be found in a variety of essential natural products, and they are also important synthetic intermediates .
Molecular Structure Analysis
The molecular structure of this compound, as suggested by its name, likely involves an indole ring (a fused benzene and pyrrole ring) with various substitutions at the 3, 5, and 6 positions . The presence of the hydroxyphenylmethylidene group suggests the possibility of conjugation and potential for interesting optical properties .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the electron-rich indole ring and the various functional groups present . The hydroxy groups might be involved in hydrogen bonding or deprotonation reactions, while the methoxy groups could potentially undergo demethylation under certain conditions .Scientific Research Applications
Synthesis and Chemical Properties
A practical synthesis approach for 3-indolyl α,β-unsaturated carbonyl compounds, closely related to "(3Z)-3-[(4-hydroxyphenyl)methylidene]-5,6-dimethoxy-1H-indol-2-one," involves acid-catalyzed reactions using methyl 3-methoxyacrylate and other similar substrates. This method highlights the compound's role in the efficient synthesis of α,β-unsaturated esters, showcasing its importance in organic synthesis and potential applications in designing complex molecular architectures (Wang & Ikemoto, 2005).
Nonlinear Optical Properties
The compound's derivatives have been studied for their nonlinear optical (NLO) properties, indicating potential applications in materials science. For instance, polyurethanes containing the 3,4-dioxybenzylidenecyanoacetate group, which shares structural similarities with the target compound, have shown promising NLO characteristics and thermal stability. These materials could be useful for optical devices and technologies, emphasizing the compound's relevance in advanced materials research (Lee & Park, 2002).
Antimicrobial Activity
Research on derivatives of "(3Z)-3-[(4-hydroxyphenyl)methylidene]-5,6-dimethoxy-1H-indol-2-one" has also explored their antimicrobial properties. Novel derivatives carrying the sulfonamide moiety have been synthesized and shown to possess significant antibacterial and antifungal activities. These findings open up possibilities for the compound's application in developing new antimicrobial agents, which is crucial for addressing the challenge of antibiotic resistance (Ghorab et al., 2017).
Advanced Glycation End-products
The compound has been implicated in the formation of advanced glycation end-products (AGEs), which are key players in the pathogenesis of various chronic diseases, including diabetes and neurodegenerative disorders. Research into the mechanisms of AGE formation and the roles of compounds like "(3Z)-3-[(4-hydroxyphenyl)methylidene]-5,6-dimethoxy-1H-indol-2-one" could provide valuable insights into disease progression and potential therapeutic targets (Nemet, Varga-Defterdarović, & Turk, 2006).
Photophysical and Structural Analysis
Investigations into the photophysical and structural aspects of Foron Blue SR analogs, which share structural motifs with "(3Z)-3-[(4-hydroxyphenyl)methylidene]-5,6-dimethoxy-1H-indol-2-one," have shed light on their potential applications in organic solar cells. The study of these analogs using Density Functional Theory (DFT) and Time-Dependent DFT highlights the importance of structural and electronic configurations in determining the efficiency and performance of organic photovoltaic materials (Bhagwat & Sekar, 2019).
Mechanism of Action
Target of Action
RPI-1, also known as (3Z)-3-[(4-hydroxyphenyl)methylidene]-5,6-dimethoxy-1H-indol-2-one, is a specific inhibitor of Ret tyrosine kinase . Ret tyrosine kinase is a receptor protein encoded by the RET proto-oncogene and is involved in the etiology of human tumors . RPI-1 also inhibits c-Met activation and expression .
Mode of Action
RPI-1 interacts with its targets by inhibiting their activity. In NIH3T3 fibroblasts expressing the Ret/ptc1 target tyrosine kinase, RPI-1 preferentially inhibited the anchorage-independent growth . In the N592 SCLC and H460 NSCLC cell lines, RPI-1 dose-dependently inhibited Met phosphorylation .
Biochemical Pathways
RPI-1 affects several biochemical pathways. It inhibits the phosphorylation of Ret and proteins involved in downstream signaling pathways . In particular, RPI-1 reduces the phosphorylation of RET, MET, DCDB2, CTND1, and PLCγ . The inhibition of these pathways leads to a decrease in cell proliferation and changes in cell morphology .
Pharmacokinetics
It is known that rpi-1 is orally available , suggesting that it can be absorbed in the gastrointestinal tract and distributed throughout the body. More research is needed to fully understand the ADME properties of RPI-1.
Result of Action
RPI-1 has significant antitumor activity. It inhibits cell proliferation and induces changes in cell morphology . In mice implanted with H460 cells, RPI-1 significantly reduced the mean number of macroscopic lung metastases . It also exhibited significant antiangiogenic effects in primary s.c. growing H460 tumors .
Safety and Hazards
Future Directions
properties
IUPAC Name |
(3Z)-3-[(4-hydroxyphenyl)methylidene]-5,6-dimethoxy-1H-indol-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15NO4/c1-21-15-8-12-13(7-10-3-5-11(19)6-4-10)17(20)18-14(12)9-16(15)22-2/h3-9,19H,1-2H3,(H,18,20)/b13-7- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGSMCYNBVCGIHC-QPEQYQDCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)C(=CC3=CC=C(C=C3)O)C(=O)N2)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C2C(=C1)/C(=C/C3=CC=C(C=C3)O)/C(=O)N2)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,3-Dihydro-3-[(4-hydroxyphenyl)methylene]-5,6-dimethoxy-2H-indol-2-one | |
CAS RN |
269730-03-2 | |
| Record name | RPI-1 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0269730032 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | RPI-1 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | RPI-1 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LJ66VPR7DB | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the primary target of (3Z)-3-[(4-hydroxyphenyl)methylidene]-5,6-dimethoxy-1H-indol-2-one (RPI-1)?
A1: (3Z)-3-[(4-hydroxyphenyl)methylidene]-5,6-dimethoxy-1H-indol-2-one (RPI-1) primarily targets the RET (rearranged during transfection) receptor tyrosine kinase. [, , , , , ] It demonstrates inhibitory activity against both wild-type and mutant forms of RET, including those associated with multiple endocrine neoplasia type 2A (MEN2A) and MEN2B. [, , ]
Q2: How does RPI-1 interact with RET?
A2: While the precise binding mode of RPI-1 to RET requires further investigation, it is suggested to involve a mechanism distinct from the initial design concept. [] Docking studies hint at a novel binding interaction scheme with the RET tyrosine kinase domain. []
Q3: What are the downstream effects of RPI-1's interaction with RET?
A3: Inhibiting RET with RPI-1 leads to a cascade of downstream effects, including:
- Reduced phosphorylation of RET: This is a direct consequence of kinase inhibition. [, ]
- Suppression of downstream signaling pathways: RPI-1 effectively blocks key pathways like ERK1/2, AKT, PLCγ, and STAT3, which are usually activated by RET. [, , , ]
- Inhibition of cell proliferation and invasion: This effect is observed in various cell lines, including those derived from medullary thyroid carcinoma (MTC). [, , , , ]
- Induction of apoptosis: RPI-1 can trigger caspase-dependent apoptosis in certain cancer cells. []
Q4: Does RPI-1 impact other signaling pathways besides RET?
A4: Yes, research suggests that RPI-1 also inhibits other tyrosine kinases, including Met, Jak2, and potentially EGFR. [, , , ] This multi-kinase targeting contributes to its broader anti-tumor activity by simultaneously affecting multiple signaling pathways crucial for tumor growth, survival, and invasion.
Q5: What is the role of cofilin in the context of RPI-1 and MTC?
A5: Studies indicate that cofilin, a protein regulating actin dynamics, is upregulated by RET activation and plays a role in MTC cell migration, invasion, and proliferation. [, ] RPI-1 treatment reduces cofilin expression, subsequently affecting MTC cell motility. [, ]
Q6: What spectroscopic data is available for characterizing RPI-1?
A6: While the provided abstracts do not provide specific spectroscopic data, techniques like nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS) are commonly used to characterize compounds like RPI-1.
Q7: Has the structure-activity relationship (SAR) of RPI-1 been investigated?
A7: Yes, researchers have explored the SAR of RPI-1 by synthesizing and evaluating analogs. For instance, replacing the indolinone core with a β-carboline scaffold while retaining the 3-[(4-hydroxyphenyl)methylidene] moiety resulted in compounds with comparable RET inhibitory activity. [] This suggests the 3-[(4-hydroxyphenyl)methylidene] group is critical for activity, while the core structure can tolerate modifications.
Q8: What analytical methods are used to characterize and quantify RPI-1?
A8: The provided research utilizes a combination of techniques, including:
- Immunoblotting: To assess the phosphorylation status of RET and other signaling proteins. [, , ]
- Cell proliferation and invasion assays: To evaluate the impact of RPI-1 on cell behavior. [, , , , ]
- Gene expression analysis: To study changes in gene expression profiles upon RPI-1 treatment. []
Q9: Have any formulation strategies been explored to improve RPI-1's properties?
A9: One study mentions the use of RPI-1 in a targeted drug delivery nanosystem for pancreatic cancer therapy. [] Although details are limited, this suggests efforts to enhance RPI-1's delivery and efficacy. Further research might explore formulations to improve its solubility, bioavailability, and target specificity.
Q10: What is known about the dissolution and solubility of RPI-1?
A10: The abstracts do not provide details on the dissolution and solubility of RPI-1. These properties are critical for drug absorption and bioavailability. Future studies could investigate the dissolution rate and solubility of RPI-1 in various media (e.g., simulated gastric fluid, simulated intestinal fluid) to understand its absorption characteristics.
Q11: What in vitro models have been used to study RPI-1?
A11: Researchers have employed various cell lines, including:
- NIH3T3 fibroblasts: Transfected with RET mutants to study the effects of RPI-1 on cell proliferation and anchorage-independent growth. []
- Human MTC cell lines (TT, MZ-CRC-1): To investigate the impact of RPI-1 on RET signaling, cell proliferation, invasion, and apoptosis. [, , , , , , , ]
- Human umbilical vein endothelial cells (HUVECs): To assess the effects of RPI-1 on angiogenesis. []
Q12: What in vivo models have been used to assess RPI-1?
A12: RPI-1 has been tested in mouse xenograft models of:
- Medullary thyroid carcinoma (MTC): Demonstrating inhibition of tumor growth, reduction in calcitonin levels (a biomarker for MTC), and potential for complete tumor regression. []
- Lung cancer: Showing significant reduction in spontaneous lung metastases and inhibition of angiogenesis in primary tumors. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



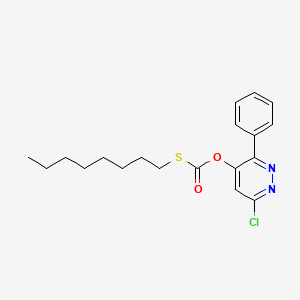
![N-[[1-[[4-(Hydroxyiminomethyl)pyridin-1-ium-1-yl]methylsulfanylmethyl]pyridin-1-ium-4-yl]methylidene]hydroxylamine;dichloride](/img/structure/B1679946.png)
